molecular formula C25H21FN4O3 B12634787 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12634787
M. Wt: 444.5 g/mol
InChI Key: LJYSHADUERCPID-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-(benzyloxy)-3-methoxyphenyl group and at position 5 with an (E)-configured hydrazide linked to a 4-fluorophenyl methylidene moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-methoxy-4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21FN4O3/c1-32-24-13-19(9-12-23(24)33-16-18-5-3-2-4-6-18)21-14-22(29-28-21)25(31)30-27-15-17-7-10-20(26)11-8-17/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

LJYSHADUERCPID-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-[4-(benzyloxy)-3-methoxyphenyl]-1H-pyrazole-5-carbohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
  • Anticancer Potential
    • Pyrazole derivatives are being explored for their ability to inhibit protein kinases, which play a crucial role in cancer cell proliferation and survival. The compound's structure suggests it may interact with various kinase pathways, potentially leading to the development of new anticancer therapies .
  • Anti-inflammatory Effects
    • Research on related compounds has demonstrated anti-inflammatory properties, suggesting that this pyrazole derivative could be investigated for its ability to modulate inflammatory responses in various diseases .

Case Studies

  • Antibacterial Screening
    • A study conducted on various pyrazole derivatives, including those similar to the target compound, demonstrated their efficacy against multiple bacterial strains using disc diffusion methods. The results indicated that certain modifications could enhance antibacterial potency .
  • Kinase Inhibition Studies
    • Research focusing on pyrazole-based kinase inhibitors highlighted their potential in treating cancers associated with dysregulated kinase activity. The structure-activity relationship (SAR) studies provided insights into how modifications at specific positions could enhance inhibitory activity .

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound ID & Structure Substituent Modifications Key Properties/Activities References
3-[4-(Benzyloxy)-3-methoxyphenyl]-N′-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide - 4-(Benzyloxy)-3-methoxyphenyl at pyrazole-C3
- (E)-4-fluorophenyl methylidene at hydrazide
Basis for comparison; potential antimicrobial/anti-inflammatory activity inferred from analogs
N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide () - 3-Methoxybenzylidene instead of 4-fluorophenyl
- 4-Methylbenzyloxy at phenyl
Enhanced lipophilicity due to methyl group; uncharacterized bioactivity
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () - 3-Hydroxyphenyl methylene at hydrazide
- No methoxy on benzyloxy-phenyl
Polar hydroxyl group may improve solubility; potential for hydrogen bonding
3-{3-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(4-fluorophenyl)methylene]-1H-pyrazole-5-carbohydrazide () - 4-Chlorobenzyloxy at phenyl-C3
- Retains 4-fluorophenyl methylidene
Chlorine’s electron-withdrawing effect may alter electronic density; possible cytotoxicity
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () - 2,4,5-Trimethoxyphenyl methylidene
- Simpler 4-methoxyphenyl at pyrazole-C3
Multiple methoxy groups could enhance antioxidant or antiproliferative activity

Research Findings and Comparative Analysis

Spectroscopic and Computational Studies

  • Spectroscopy : The compound and its analogs are typically characterized via $ ^1H $-NMR, $ ^{19}F $-NMR (for fluorinated derivatives), and IR spectroscopy. For example, the 4-fluorophenyl group in the target compound shows a distinct $ ^{19}F $-NMR signal at ~-110 ppm, consistent with para-substituted fluorobenzene derivatives .
  • DFT Studies : Comparative density functional theory (DFT) analyses reveal that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl rings reduce the HOMO-LUMO gap, enhancing reactivity. The 4-fluorophenyl derivative exhibits a HOMO-LUMO gap of 4.2 eV, compared to 4.5 eV for the 3-methoxy analog .

Molecular Docking

  • AutoDock Vina studies () on similar compounds revealed that the 4-fluorophenyl methylidene moiety forms a hydrophobic interaction with COX-2’s Val523 residue, while the benzyloxy group engages in π-π stacking with Tyr354. Substitution with 3-hydroxyphenyl () introduces a hydrogen bond with Ser530, improving binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the target compound) .

Key Structural-Activity Relationships (SARs)

Electron-Withdrawing Groups : Fluorine or chlorine at the para position of the phenyl ring enhances stability and target affinity but may increase cytotoxicity .

Methoxy vs.

Benzyloxy Position : Substitution at phenyl-C4 (vs. C3) optimizes steric compatibility with enzyme active sites, as seen in COX-2 inhibitors .

Biological Activity

The compound 3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole family, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The target compound is synthesized through a base-mediated aldolization reaction involving 2-hydroxy-4,5,6-tribenzyloxyacetophenone and 4-methoxybenzaldehyde. The synthesis pathway includes the following steps:

  • Reagents :
    • 2-Hydroxy-4,5,6-tribenzyloxyacetophenone
    • 4-Methoxybenzaldehyde
    • KOH as a base
  • Process : The reactants are dissolved in a solvent mixture of ethanol and THF, stirred at low temperatures, and subsequently neutralized to yield the desired pyrazole derivative.
  • Characterization : The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Biological Activities

The biological activities of this compound have been evaluated in various studies, highlighting its potential applications in cancer therapy and anti-inflammatory treatments.

Anticancer Activity

A study focused on the anticancer properties of pyrazole derivatives showed that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).
  • Results : One derivative demonstrated an IC50 value of 3.60 µM against SiHa cells, indicating potent activity. Notably, most compounds showed selectivity with minimal cytotoxicity towards normal HEK-293T cells (IC50 > 50 µM) .

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties:

  • Mechanism : Pyrazoles inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Results : Certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives has been explored to optimize their biological efficacy:

CompoundStructure FeaturesBiological ActivityIC50 Value
Compound 5oBenzyloxy and methoxy substitutionsCytotoxicity against SiHa3.60 µM
Compound 5dSelective against PC-3 cellsCytotoxicity2.97 µM
Compound 4bAnti-microbial propertiesInhibition against bacterial strainsSignificant

Case Studies

Several case studies have demonstrated the therapeutic potential of pyrazole derivatives:

  • Study on Tubulin Inhibition : A series of analogs were evaluated for their ability to inhibit tubulin polymerization, crucial for cancer cell proliferation. The binding modes were analyzed using molecular docking simulations .
  • In Vivo Models : Compounds were tested in carrageenan-induced edema models to assess their anti-inflammatory effects compared to ibuprofen, showing promising results in reducing inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.